molecular formula C16H34O9 B1677102 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol CAS No. 5117-19-1

3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol

Cat. No. B1677102
CAS RN: 5117-19-1
M. Wt: 370.44 g/mol
InChI Key: GLZWNFNQMJAZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” is an organic compound with the chemical formula C28H58O9 . It is also known as Octaethylene glycol and is used as a PEG-based PROTAC linker in the synthesis of PROTACs .


Synthesis Analysis

While specific synthesis methods for “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” were not found in the search results, it is known that it can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .


Molecular Structure Analysis

The molecular structure of “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure, including its molecular weight, chemical bonds, and functional groups .


Physical And Chemical Properties Analysis

“3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” has a molecular weight of 370.436 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 471.5±40.0 °C at 760 mmHg . The compound is colorless to white to yellow and can exist as a solid, semi-solid, liquid, or cloudy liquid .

Scientific Research Applications

Corrosion Inhibition

3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol has been studied for its corrosion inhibition properties. El-Tabei and Hegazy (2014) synthesized a novel compound based on this diol and investigated its effectiveness in protecting carbon steel against corrosion in acidic environments. They found that the compound acted as a mixed-type inhibitor, altering both anodic and cathodic reactions. The inhibitor's efficiency was correlated with its concentration, showing increased resistance to charge transfer and decreased double-layer capacitance at higher concentrations. The compound's adsorption onto the metal surface was found to conform to the Langmuir isotherm, indicating a uniform adsorption process across the surface (El-Tabei & Hegazy, 2014).

Synthesis of Epoxide and Vicinal Diol RegioisomersAnother application involves the synthesis of epoxide and vicinal diol regioisomers. Vanrollins, Frade, and Carretero (1989) developed a method for synthesizing microgram to milligram quantities of epoxides and corresponding diols from methylated docosahexaenoate. This process was significant for identifying diols and comparing their biological actions with those of epoxide precursors. The study contributed to the understanding of how these compounds can be isolated and identified, thus aiding in further

Biological Applications

The biological applications of 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol, a derivative of polyunsaturated fatty acids, have been explored in various contexts:

  • Metabolism and Conversion to Long-Chain Fatty Acids : Studies have shown that alpha-linolenic acid, a major n-3 fatty acid in the human diet, can be metabolized into long-chain polyunsaturated fatty acids such as eicosapentaenoic (EPA) and docosahexaenoic acids (DHA). These fatty acids are crucial for rapid neural tissue growth in infants and may improve various clinical pathologies in adults. The conversion of 18:3n-3 to 22:6n-3 is low in humans, suggesting the importance of dietary sources of these fatty acids (Brenna, 2002).

  • Anti-Inflammatory Properties : A study identified a novel omega-3 fatty acid-derived anti-inflammatory mediator, 17,18-diHEPE, termed resolvin E3 (RvE3), which exhibits potent inhibitory action on neutrophil chemotaxis both in vitro and in vivo. This finding underscores the potential therapeutic applications of omega-3 fatty acid derivatives in controlling inflammation and related diseases (Isobe et al., 2012).

  • Neuroprotective Effects : Docosahexaenoic acid (22:6n-3), a metabolite of omega-3 fatty acids, has been shown to decrease apoptotic cell death in neuronal cells, suggesting a protective role against neural degeneration. This effect is linked to the alteration of membrane properties and signaling pathways within the cells, indicating a direct neuroprotective role of these fatty acids (Kim et al., 2000).

  • Visual Development and Function : Omega-3 fatty acids have been shown to be essential for visual development. Dietary omega-3 fatty acid deficiency in infant rhesus monkeys led to visual impairment and depletion of 22:6 omega 3 in the retina. This underscores the critical role of these fatty acids in retinal photoreceptor membranes and overall visual function (Neuringer et al., 1986).

Safety And Hazards

“3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” may cause skin and eye irritation . Therefore, it is recommended to avoid contact with skin and eyes during handling . If accidental contact occurs, it should be washed off immediately with plenty of water, and medical help should be sought if necessary .

Future Directions

The use of “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” as a PEG-based PROTAC linker suggests potential applications in the development of new drugs . By enabling the targeted degradation of specific proteins, PROTACs offer a promising approach for the treatment of diseases that are difficult to address with traditional small-molecule drugs .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWNFNQMJAZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058618
Record name Octaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octaethylene glycol

CAS RN

5117-19-1
Record name Octaethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5117-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polyethylene glycol 400
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10% Pd/C (11.2 g) was added to MeOH (50 mL) at −15° C. in hydrogenation bottle under agron. BnO-dPEG8-OH (69.0 g, 0.15 mole) was added to the bottle along with MeOH (150 mL). The bottle was placed on the Parr shaker for 17 h at 50 psi of H2. The reaction was monitored by tlc on silica gel plates, eluting with 10% MeOH/CH2Cl2. The reaction is about 50% complete. The reaction was worked up. The reaction mixture was filter through glass fiber, used MeOH as needed to make a clean transfer. The filtrate was concentrated in vacuo to give an oil. A column was prepared with 600 g of silica gel and hexane. The crude product was placed onto column with hexane and minimum of TBME (100 mL). The column was eluted as follows: (2 L) 20% TBME/hexane; (2 L) 50% TBME/hexane; (4 L) TBME; (2 L) 5% MeOH/TBME; (2 L) 10% MeOH/TBME. Like fractions containing product were combined and concentrated in vacuo to give 28.5 g (51% yield). The product was characterized by nmr.
Name
BnO-dPEG8-OH
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
11.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol
Reactant of Route 2
Reactant of Route 2
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol
Reactant of Route 3
Reactant of Route 3
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol
Reactant of Route 4
Reactant of Route 4
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol
Reactant of Route 5
Reactant of Route 5
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol
Reactant of Route 6
Reactant of Route 6
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol

Citations

For This Compound
10
Citations
D Lumpi, C Braunshier, C Hametner, E Horkel… - Tetrahedron …, 2009 - Elsevier
A convenient approach for the synthesis of monodisperse oligo(ethylene glycols) up to 12 units is described. A novel cleavage protocol replacing laborious hydrogenolysis is introduced …
Number of citations: 17 www.sciencedirect.com
LH Bajrai, AS Alharbi, MM El-Day, AG Bafaraj… - Molecules, 2022 - mdpi.com
Infections caused by the monkeypox virus (MPXV) have continued to be transmitted significantly in recent years. However, understanding the transmission mechanism, risk factors, and …
Number of citations: 4 www.mdpi.com
J Li, P Li, C Jin, Y Zhao, L Guo, J Ji - Environmental Engineering …, 2019 - liebertpub.com
In this study, the electrochemical oxidation treatment of landfill leachate on a boron-doped diamond (BDD) electrode was examined. A factorial design method was applied to evaluate …
Number of citations: 8 www.liebertpub.com
CCO Passos, LL Bezerra, MN da Rocha, DR Alves… - Chemical Papers, 2023 - Springer
Alzheimer’s disease is a neurodegenerative disease that still has no cure and may progressively worse, leading to the individual’s death. In this context, the present work aimed to …
Number of citations: 0 link.springer.com
CBM Poulie, N Liu, AA Jensen… - Journal of medicinal …, 2020 - ACS Publications
We report the synthesis of the first series of heterobivalent ligands targeting the putative heteromeric 5-HT 2A /mGlu 2 receptor complex, based on the 5-HT 2A antagonist MDL-100,907 …
Number of citations: 10 pubs.acs.org
D Lumpi - 2018 - scholar.archive.org
A convenient approach for the synthesis of monodisperse oligo (ethylene glycols)(OEGs) up to 12 sub-units is described. A novel cleavage protocol replacing laborious hydrogenolysis …
Number of citations: 2 scholar.archive.org
G Angiulli - 2015 - iris.uniroma1.it
La leishmaniosi è una malattia parassitaria che ogni anno affligge più di 1.3 milioni di persone in tutto il mondo. È'principalmente diffusa nelle zone tropicali e subtropicali ed è …
Number of citations: 0 iris.uniroma1.it
MC Feiten - 2018 - repositorio.ufsc.br
: CalB from Candida antarctica is one of the biocatalysts most used in organic synthesis due to its ability to act in several substrates, wide substrate specificity and enantioselectivity, …
Number of citations: 0 repositorio.ufsc.br
AJ Bordner, B Zorman - arXiv preprint arXiv:1308.4433, 2013 - arxiv.org
Computational methods are needed to differentiate the small fraction of missense mutations that contribute to disease by disrupting protein function from neutral variants. We describe …
Number of citations: 4 arxiv.org
M Fardinpoor - 2016 - acikerisim.akdeniz.edu.tr
Biyobozunur atıkların olumsuz çevresel etkilerini bertaraf etmek ve bu atıkları enerji kaynağı olarak değerlendirmek hem çevrenin korunması hem de yakıt/biyoyakıt üretilmesi …
Number of citations: 3 acikerisim.akdeniz.edu.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.